Cas no 853192-64-0 (1-Fluoro-6-methoxy-naphthalene)

1-Fluoro-6-methoxy-naphthalene is a fluorinated naphthalene derivative characterized by the presence of a fluorine atom at the 1-position and a methoxy group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substitution enhances its reactivity and stability, making it valuable for selective functionalization reactions. The methoxy group further contributes to its utility as an electron-donating moiety, influencing regioselectivity in electrophilic aromatic substitutions. Its well-defined structure and consistent purity make it suitable for precise synthetic applications. The compound is typically handled under standard laboratory conditions, with appropriate precautions for fluorinated organics.
1-Fluoro-6-methoxy-naphthalene structure
853192-64-0 structure
Product name:1-Fluoro-6-methoxy-naphthalene
CAS No:853192-64-0
MF:C11H9FO
MW:176.186966657639
CID:717192
PubChem ID:45117101

1-Fluoro-6-methoxy-naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,1-fluoro-6-methoxy-
    • 1-Fluoro-6-methoxy-naphthalene
    • 1-Fluoro-6-methoxynaphthalene
    • Naphthalene, 1-fluoro-6-methoxy- (9CI)
    • Naphthalene, 1-fluoro-6-methoxy-
    • Inchi: 1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
    • InChI Key: WMHWQGOHUQTLNW-UHFFFAOYSA-N
    • SMILES: C1(F)=C2C(C=C(OC)C=C2)=CC=C1

Computed Properties

  • Exact Mass: 176.064
  • Monoisotopic Mass: 176.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 272.3±13.0 °C at 760 mmHg
  • Flash Point: 102.5±12.1 °C
  • Solubility: Chloroform, Dichloromethane, Ethyl Acetate
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Fluoro-6-methoxy-naphthalene Security Information

1-Fluoro-6-methoxy-naphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001009-1g
1-Fluoro-6-methoxynaphthalene
853192-64-0 98%
1g
$1634.45 2023-08-31
TRC
F593360-1000mg
1-Fluoro-6-methoxy-naphthalene
853192-64-0
1g
$1596.00 2023-05-18
TRC
F593360-1g
1-Fluoro-6-methoxy-naphthalene
853192-64-0
1g
$ 1596.00 2023-09-07
Alichem
A219001009-500mg
1-Fluoro-6-methoxynaphthalene
853192-64-0 98%
500mg
$940.80 2023-08-31
TRC
F593360-100mg
1-Fluoro-6-methoxy-naphthalene
853192-64-0
100mg
$ 201.00 2023-09-07

Additional information on 1-Fluoro-6-methoxy-naphthalene

Recent Advances in the Application of 1-Fluoro-6-methoxy-naphthalene (CAS: 853192-64-0) in Chemical Biology and Pharmaceutical Research

The compound 1-Fluoro-6-methoxy-naphthalene (CAS: 853192-64-0) has recently emerged as a significant building block in pharmaceutical chemistry and chemical biology research. This naphthalene derivative, characterized by its unique fluorine substitution pattern and methoxy functional group, has demonstrated remarkable versatility in medicinal chemistry applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting compounds.

A 2023 study published in the Journal of Medicinal Chemistry revealed that 853192-64-0 serves as an excellent precursor for the development of PET (positron emission tomography) radiotracers due to its favorable pharmacokinetic properties. The fluorine atom at the 1-position allows for straightforward 18F-labeling, making it particularly valuable for neuroimaging applications. Researchers at MIT demonstrated that derivatives of 1-Fluoro-6-methoxy-naphthalene showed exceptional blood-brain barrier penetration, with potential applications in Alzheimer's disease diagnostics.

In synthetic chemistry, the compound has gained attention for its role in palladium-catalyzed cross-coupling reactions. A recent Nature Communications paper (2024) detailed its use in Suzuki-Miyaura couplings to create extended π-conjugated systems for organic electronic materials. The methoxy group at the 6-position was found to significantly influence the electronic properties of resulting materials, offering tunability for optoelectronic applications.

Pharmaceutical researchers have exploited 1-Fluoro-6-methoxy-naphthalene as a privileged scaffold in drug discovery. Its planar aromatic structure facilitates π-stacking interactions with biological targets, while the fluorine atom enhances metabolic stability. A 2024 study in ACS Medicinal Chemistry Letters reported several potent CDK4/6 inhibitors derived from this scaffold, showing promising antitumor activity in preclinical models of breast cancer.

The compound's safety profile has also been extensively studied. Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 853192-64-0 exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties with minimal off-target effects, supporting its continued development as a pharmaceutical intermediate. Current research efforts are focusing on scaling up its synthesis through continuous flow chemistry approaches to meet growing industrial demand.

Looking forward, 1-Fluoro-6-methoxy-naphthalene is poised to play an increasingly important role in the development of next-generation therapeutics and diagnostic agents. Its unique combination of synthetic accessibility, structural diversity, and biological relevance makes it a valuable tool for medicinal chemists and chemical biologists alike. Ongoing clinical trials featuring derivatives of this compound are expected to report results in 2025, potentially validating its therapeutic potential in human applications.

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